What are the physicochemical properties of 4-Cyclopropoxypyridin-2-amine
What are the physicochemical properties of 4-Cyclopropoxypyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropoxypyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropoxypyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, combining the pharmacologically relevant 2-aminopyridine scaffold with a cyclopropoxy moiety, presents a unique profile for drug design. The cyclopropyl group is a well-regarded bioisostere for larger alkyl groups or phenyl rings, often introduced to improve metabolic stability, modulate lipophilicity, and constrain molecular conformation.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 4-Cyclopropoxypyridin-2-amine, offering both a theoretical framework based on its structural components and detailed, field-proven experimental protocols for their empirical determination. Understanding these properties—namely basicity (pKa), lipophilicity (logP/logD), and aqueous solubility—is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug development and lead optimization efforts.
Introduction
Chemical Identity of 4-Cyclopropoxypyridin-2-amine
4-Cyclopropoxypyridin-2-amine is a substituted pyridine derivative. Its fundamental structural and identifying information is cataloged below.
| Identifier | Value | Source |
| IUPAC Name | 4-(cyclopropyloxy)pyridin-2-amine | [3] |
| CAS Number | 1419223-87-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [3] |
| Molecular Weight | 150.18 g/mol | [3] |
| SMILES | C1CC1OC2=CC(=NC=C2)N | [3] |
| InChIKey | XQGWFDYAUYHZRP-UHFFFAOYSA-N | [3] |
The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine motif is a privileged structure in medicinal chemistry, recognized for its frequent appearance in pharmacologically active compounds.[4] Its utility stems from its ability to act as a versatile chelating ligand and to form key hydrogen bond interactions with biological targets such as kinases and other enzymes.[4] The synthesis of 2-aminopyridine derivatives is a mature field, commonly involving the nucleophilic substitution of a 2-halopyridine with an appropriate amine, often facilitated by transition metal catalysis like the Buchwald-Hartwig amination.[4]
The Role of the Cyclopropoxy Moiety in Drug Design
The incorporation of a cyclopropyl group, and by extension a cyclopropoxy group, is a strategic decision in modern drug design. The strained three-membered ring offers several advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes, thus increasing the half-life of a drug candidate.[5]
-
Conformational Rigidity: The ring restricts the rotation of the substituent, which can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.[1]
-
Lipophilicity Modulation: It increases lipophilicity, which can enhance membrane permeability and oral absorption, although this must be carefully balanced to maintain adequate solubility.[1]
The combination of these two structural features in 4-Cyclopropoxypyridin-2-amine makes it a valuable building block for exploring new chemical space in the pursuit of novel therapeutics.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can infer its likely properties based on its constituent parts and provide a framework for their determination.
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| pKa (Basic) | ~7.0 - 8.0 | Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |
| logD at pH 7.4 | 1.0 - 2.5 (Estimated) | Measures lipophilicity at physiological pH; a key determinant of absorption, distribution, and CNS penetration. |
| Aqueous Solubility | Low to Moderate | Crucial for dissolution and absorption; poor solubility can lead to low bioavailability and formulation challenges.[6] |
Basicity (pKa)
The basicity of 4-Cyclopropoxypyridin-2-amine is primarily attributed to the nitrogen atoms of the pyridine ring and the 2-amino group. The pKa value quantifies the tendency of the conjugate acid to deprotonate.[7] For a basic compound, the pKa refers to the equilibrium: BH⁺ ⇌ B + H⁺.
-
Structural Considerations: The pyridine nitrogen and the exocyclic amino group both contribute to the overall basicity. The cyclopropoxy group at the 4-position is an electron-donating group, which is expected to increase the electron density on the pyridine ring nitrogen, thereby increasing its basicity compared to unsubstituted 2-aminopyridine. A predicted pKa for the structurally similar 4-cyclopropylpyridin-2-amine (lacking the ether oxygen) is 7.54, suggesting the pKa of the target compound will be in a similar range.[8]
Lipophilicity (logP / logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.
-
logP vs. logD: logP refers to the partition coefficient of the neutral species, while logD is the distribution coefficient at a specific pH, accounting for all ionic and neutral forms. For an ionizable compound like an amine, logD is the more physiologically relevant measure.[10]
-
Structural Considerations: The aromatic pyridine ring and the cyclopropyl group contribute to the molecule's lipophilicity. The amino and ether oxygen groups provide hydrophilicity through hydrogen bonding potential. The overall molecule is expected to be moderately lipophilic. According to Lipinski's "rule of five," a successful drug candidate often has a logP value not greater than 5.[10]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property that affects a drug's bioavailability.[6] Low aqueous solubility is a major hurdle in drug development.[6]
-
Structural Considerations: The ability of the amino group and the pyridine nitrogen to form hydrogen bonds with water will promote solubility. However, the hydrophobic character of the cyclopropyl and pyridine ring systems will counteract this. The solubility of amines tends to decrease as the size of the hydrophobic alkyl/aryl portion increases.[11] Therefore, 4-Cyclopropoxypyridin-2-amine is anticipated to have limited but measurable aqueous solubility.
Experimental Determination Protocols
The following sections provide robust, step-by-step protocols for the experimental determination of the key physicochemical properties discussed. These methods represent industry-standard approaches that balance accuracy with throughput.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.[12][13] By measuring the absorbance across a range of pH values, the pKa can be determined. It is a rapid method suitable for medium-throughput screening.[12]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Cyclopropoxypyridin-2-amine in dimethyl sulfoxide (DMSO).[12]
-
Prepare a series of buffer solutions covering a pH range from approximately 3 to 12 (e.g., acetate, phosphate, borate buffers). It is critical to maintain a constant ionic strength (e.g., 0.1 M) across all buffers by adding a salt like KCl.[12]
-
-
Plate Preparation (96-well UV-transparent plate):
-
Dispense 196 µL of each buffer solution into individual wells. Prepare at least three replicates for each pH.[12]
-
Add 4 µL of the 10 mM compound stock solution to each well, resulting in a final concentration of 0.2 mM and a final DMSO concentration of 2% (v/v).
-
Prepare corresponding blank wells containing 196 µL of each buffer and 4 µL of DMSO (without the compound) for background correction.
-
-
Data Acquisition:
-
Place the plate in a UV-Vis spectrophotometer equipped with a plate reader.
-
Record the absorbance spectra for all wells over a suitable wavelength range (e.g., 230-500 nm).[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the corresponding sample wells at each pH.
-
Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms of the compound is maximal.[12]
-
Plot the background-corrected absorbance at this wavelength against the pH of the buffers.
-
Fit the resulting sigmoidal curve using a suitable non-linear regression equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[14][15]
-
Protocol for logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for measuring lipophilicity.[10][16] It involves directly measuring the concentration of the analyte in both phases of an n-octanol/water system after equilibrium has been reached.[17]
Caption: Workflow for thermodynamic aqueous solubility determination.
-
Preparation and Incubation:
-
Add an excess amount of the solid (powder) 4-Cyclopropoxypyridin-2-amine to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4). The excess solid should be clearly visible. [18] * Seal the vial and place it in a shaking incubator. Agitate the suspension for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [19]The temperature should be controlled, often at 37 °C for biopharmaceutical relevance. [19]2. Separation of Undissolved Solid:
-
After incubation, separate the solid from the liquid phase. This can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step is critical to ensure only the dissolved compound is measured.
-
-
Quantification:
-
Carefully collect the clear supernatant or filtrate.
-
Quantify the concentration of the dissolved compound using a validated analytical method like LC-MS or UV-Vis spectroscopy against a standard calibration curve.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Conclusion
4-Cyclopropoxypyridin-2-amine is a compound with high potential as a scaffold or intermediate in drug discovery, owing to its blend of the 2-aminopyridine core and a cyclopropoxy substituent. While specific experimental data on its physicochemical properties are sparse in the public domain, its structural features suggest it is a moderately basic and lipophilic molecule with limited aqueous solubility. The true characterization of this compound for any research and development program requires empirical determination of its pKa, logD, and solubility. The detailed protocols provided in this guide represent robust, validated methods for obtaining this critical data, which is essential for building the structure-activity and structure-property relationships that underpin modern, data-driven drug design.
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